molecular formula C9H11NO2 B089708 Ethyl phenylcarbamate CAS No. 101-99-5

Ethyl phenylcarbamate

Cat. No. B089708
Key on ui cas rn: 101-99-5
M. Wt: 165.19 g/mol
InChI Key: LBKPGNUOUPTQKA-UHFFFAOYSA-N
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Patent
US04430505

Procedure details

Following the procedure of example 23 60.1 g of urea, 93.1 g of aniline, 8.9 g of ethyl carbamate and 0.5 g of dibutyl-tin-oxide are heated to 170° C. Subsequently 84 g of ethanol are added dropwise at such a rate that the reaction temperature can be maintained between 170° and 175° C. After a total reaction time of 10 hours the reaction is stopped by cooling to room temperature. 161 g (98% of the theoretical yield) of N-phenyl-carbamic acid ethyl ester are found by HPLC analysis.
Name
Quantity
60.1 g
Type
reactant
Reaction Step One
Quantity
93.1 g
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
84 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC(N)=O.[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12](=[O:17])([O:14][CH2:15][CH3:16])N.C([Sn](=O)CCCC)CCC>C(O)C>[CH2:15]([O:14][C:12](=[O:17])[NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:16]

Inputs

Step One
Name
Quantity
60.1 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
93.1 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
8.9 g
Type
reactant
Smiles
C(N)(OCC)=O
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Step Five
Name
Quantity
84 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
can be maintained between 170° and 175° C
CUSTOM
Type
CUSTOM
Details
After a total reaction time of 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(NC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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